molecular formula C13H21ClO2Si B8696029 (4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol CAS No. 137421-16-0

(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol

Cat. No.: B8696029
CAS No.: 137421-16-0
M. Wt: 272.84 g/mol
InChI Key: ZWVLXFPAJZESAI-UHFFFAOYSA-N
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Description

(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is an organic compound with the molecular formula C13H21ClO2Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a benzyl alcohol moiety, with a chlorine atom positioned at the third carbon of the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldimethylsilyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol typically involves the protection of the hydroxyl group of 3-chlorobenzyl alcohol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide. The general reaction scheme is as follows:

    Starting Material: 3-chlorobenzyl alcohol

    Reagent: tert-butyldimethylsilyl chloride

    Base: Imidazole

    Solvent: Dimethylformamide

    Reaction Conditions: Room temperature, typically 24-48 hours

The reaction proceeds via the formation of a silyl ether, where the hydroxyl group of the benzyl alcohol is protected by the tert-butyldimethylsilyloxy group.

Industrial Production Methods

Industrial production of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 4-tert-butyldimethylsilyloxy-3-chlorobenzaldehyde or 4-tert-butyldimethylsilyloxy-3-chlorobenzoic acid.

    Reduction: 4-tert-butyldimethylsilyloxy-3-chlorotoluene.

    Substitution: 4-tert-butyldimethylsilyloxy-3-aminobenzyl alcohol or 4-tert-butyldimethylsilyloxy-3-thiobenzyl alcohol.

Scientific Research Applications

(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and intermediates for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance and stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the silyl ether bond, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyldimethylsilyloxybenzyl alcohol
  • 4-tert-butyldimethylsilyloxy-3-fluorobenzyl alcohol
  • 4-tert-butyldimethylsilyloxy-3-bromobenzyl alcohol

Uniqueness

(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is unique due to the presence of the chlorine atom at the third position of the benzene ring. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the tert-butyldimethylsilyloxy group offers enhanced stability compared to other silyl protecting groups, making it a preferred choice in many synthetic applications.

Properties

CAS No.

137421-16-0

Molecular Formula

C13H21ClO2Si

Molecular Weight

272.84 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]methanol

InChI

InChI=1S/C13H21ClO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-8,15H,9H2,1-5H3

InChI Key

ZWVLXFPAJZESAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (0° C.) solution of 8.00 g (26.7 mmol) of the product of Step A dissolved in 50 mL of anhydrous THF was added 53.3 mL (53.3 mmol) of a 1M solution of lithium aluminum hydride in THF. After the addition was complete the reaction mixture was allowed to warm to room temperature and stirred 2 hours. The stirred reaction was then quenched by dropwise addition of 2.5 mL water, then 2.5 mL of 15% NaOH, and finally 7.5 mL water. The reaction mixture was then filtered and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with 1N HCl, saturated NaHCO3, dried (MgSO4), and evaporated in vacuo to afford 4.0 g (53%) of the title compound.
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8 g
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53%

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